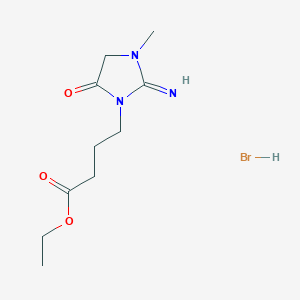
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide is a chemical compound with a complex structure that includes an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide typically involves multiple steps, starting with the reaction of ethyl butanoate with a suitable imidazolidinone derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate
Other imidazolidinone derivatives
Uniqueness: Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide is unique due to its specific structural features, such as the presence of the hydrobromide group, which can influence its reactivity and properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
Ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H14BrN3O3
- Molecular Weight : 292.14 g/mol
- IUPAC Name : this compound
This structure features an imidazolidine ring, which is significant for its biological interactions.
This compound exhibits several biological activities:
- Inhibition of Creatine Transport : The compound has been identified as an inhibitor of creatine transport and/or creatine kinase, which may have implications in metabolic disorders and muscle function .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.
- Antiproliferative Effects : In vitro studies indicate potential antiproliferative effects on cancer cell lines, similar to other compounds containing imidazolidine structures .
Study 1: Anticancer Activity
A study published in PubMed explored the antiproliferative effects of various imidazolidine derivatives on cancer cell lines. The research demonstrated that certain derivatives showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that this compound may share similar properties .
Study 2: Mechanistic Insights
Research conducted on related compounds indicated that the mechanism of action involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. This suggests that this compound may influence similar pathways, warranting further investigation into its therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its potential as a therapeutic agent.
特性
IUPAC Name |
ethyl 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3.BrH/c1-3-16-9(15)5-4-6-13-8(14)7-12(2)10(13)11;/h11H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJIDNLYFZWJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)CN(C1=N)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














